molecular formula C16H15NO5 B11946342 Piperonyl N-(4-methoxyphenyl)carbamate CAS No. 6890-22-8

Piperonyl N-(4-methoxyphenyl)carbamate

Cat. No.: B11946342
CAS No.: 6890-22-8
M. Wt: 301.29 g/mol
InChI Key: ZQXPLYHFDWUBSB-UHFFFAOYSA-N
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Description

Piperonyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(4-methoxyphenyl)carbamate typically involves the reaction of piperonyl chloride with 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Piperonyl N-(3-methoxyphenyl)carbamate
  • Piperonyl N-(3-chloro-4-methylphenyl)carbamate
  • Piperonyl N-(4-chloro-2-methylphenyl)carbamate
  • Piperonyl N-(2,4-xylyl)carbamate

Uniqueness

Piperonyl N-(4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the para position enhances its stability and reactivity compared to other isomers. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

6890-22-8

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C16H15NO5/c1-19-13-5-3-12(4-6-13)17-16(18)20-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

ZQXPLYHFDWUBSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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